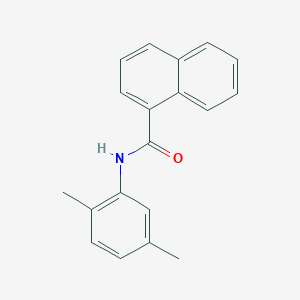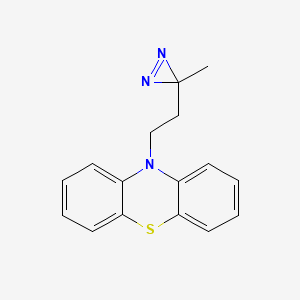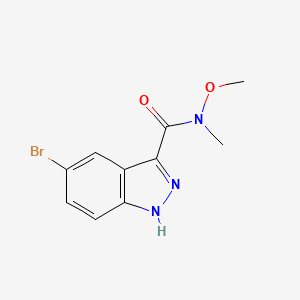
2-Bromo-1-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3 It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 2 and 1 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(trifluoromethyl)naphthalene typically involves the bromination of 1-(trifluoromethyl)naphthalene. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained to avoid over-bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents to form carbon-carbon bonds.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, which can replace the bromine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce a range of substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Biology and Medicine: While specific biological applications are not extensively documented, compounds with similar structures are often investigated for their potential biological activity.
Industry: The compound may be used in the production of materials with specific properties, such as polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2-Bromo-1-(trifluoromethyl)naphthalene exerts its effects is primarily through its participation in chemical reactions. The bromine atom and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2-naphthol
- 2-Iodonaphthalene
- 9-Bromophenanthrene
- 6-Bromo-2-naphthol
Uniqueness
2-Bromo-1-(trifluoromethyl)naphthalene is unique due to the presence of both a bromine atom and a trifluoromethyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for forming stable intermediates in various synthetic processes.
Eigenschaften
Molekularformel |
C11H6BrF3 |
|---|---|
Molekulargewicht |
275.06 g/mol |
IUPAC-Name |
2-bromo-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13,14)15/h1-6H |
InChI-Schlüssel |
SFGWJVOVQMENNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(4-Chloro-2-fluorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11844157.png)


![2-(2-Oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetic acid](/img/structure/B11844181.png)

